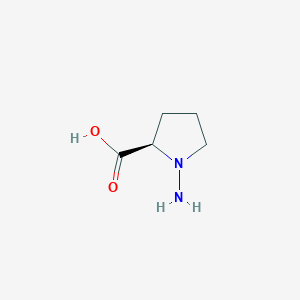
N-氨基-D-脯氨酸
描述
“N-Amino-D-proline” is a hydrogen bond donor that has phytotoxic properties . It is an isomer of the naturally occurring amino acid, L-Proline . Proline is an anomalous amino acid. Its nitrogen atom is covalently locked within a ring, thus it is the only proteinogenic amino acid with a constrained phi angle .
Synthesis Analysis
“N-Amino-D-proline” is synthesized from the reaction of ethanolamine, sulfoxide, and hydrochloric acid in the presence of lysine residues . In a model tetrapeptide, 4R-Hyp was stereospecifically converted to 122 different 4-substituted prolyl amino acids, with 4R or 4S stereochemistry, via Mitsunobu, oxidation, reduction, acylation, and substitution reactions .
Molecular Structure Analysis
The molecular formula of “N-Amino-D-proline” is C5H10N2O2 . The cyclic structure of proline residue prevents proline positioning in the amino acid binding pocket and affects the nascent peptide chain position in the ribosomal peptide exit tunnel .
Chemical Reactions Analysis
Proline reacts markedly slower when compared with other amino acids both as a donor and as an acceptor of the nascent peptide . The nitrogen is tethered to the α -aryl amine in order to increase the reactivity through ring strain .
Physical And Chemical Properties Analysis
“N-Amino-D-proline” has a molecular weight of 130.15 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 130.074227566 g/mol .
科学研究应用
Peptide Synthesis
N-Amino-D-proline is a type of proline chimera, which combines the proline’s restriction of flexibility with the information brought by natural amino acids side chains . This makes it useful in the chemical synthesis of 3-substituted proline chimeras, which are used for peptide syntheses .
Structure-Activity Relationship (SAR) Studies
Proline chimeras like N-Amino-D-proline can be used as tools for SAR studies of biologically active peptides . These studies help in understanding the relationship between the chemical or 3D structure of a molecule and its biological activity.
Enzyme Inhibition
The D-Proline chemotype, including N-Amino-D-proline, has been found to have different biological outcomes in enzyme inhibitors, especially when associated with matrix metalloprotease and metallo-β-lactamase enzymes .
Stress Protectant
Proline, including its derivatives like N-Amino-D-proline, functions as a stress protectant. It serves as an osmolyte, an oxidative stress protectant, a protein-folding chaperone, a membrane stabilizer, and a scavenger of reactive oxygen species .
Enhancing Response to Stress Triggers
Exogenous application of proline, including N-Amino-D-proline, may trigger stress prevention mechanisms. It contributes to stress tolerance mechanisms and enhances the response to stress triggers during a subsequent stressful condition .
Stabilizing Peptide Secondary Structures
Proline, including N-Amino-D-proline, is able to stabilize peptide secondary structures such as β-turns or polyproline helices . This is due to the unique conformational properties of proline, including the restriction of flexibility linked to the pyrrolidine ring .
作用机制
Target of Action
N-Amino-D-Proline is an isomer of the naturally occurring amino acid, L-Proline . D-amino acids, including D-Proline, have been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity
Mode of Action
It’s known that d-proline and its derivatives play a crucial role in protein structure and function, as well as in maintaining cellular redox homeostasis .
Biochemical Pathways
Proline metabolism plays a key role in protein structure/function and maintenance of cellular redox homeostasis . Its catabolism within cells can generate ATP and reactive oxygen species (ROS) . Proline oxidation induces the OxyR regulon of Escherichia coli, Akt pathway in human cells, and the MAPK pathway .
Pharmacokinetics
It’s known that proline and its derivatives have a solubility comparable to ethanol . This suggests that N-Amino-D-Proline might have similar properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Proline metabolism has been linked to new protein synthesis as part of pathogenic processes and impacts the wider metabolic network through its significant role in redox homeostasis . This is particularly clear in cancer proliferation and metastatic outgrowth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Amino-D-Proline. For instance, stress conditions can lead to an increase in proline concentrations in plants . .
安全和危害
未来方向
属性
IUPAC Name |
(2R)-1-aminopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCUOMVLTQBZCY-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10139-05-6 | |
| Record name | D-Proline, 1-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-AMINOPROLINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VJL5P9K5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



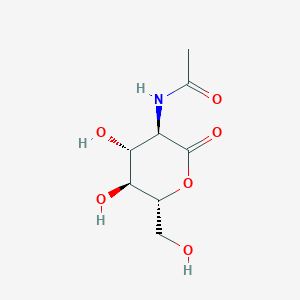
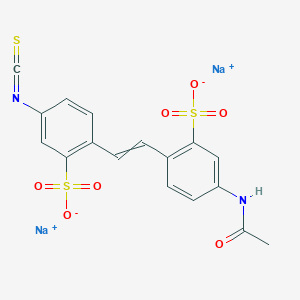
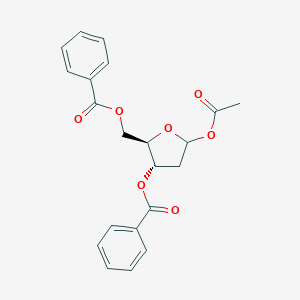
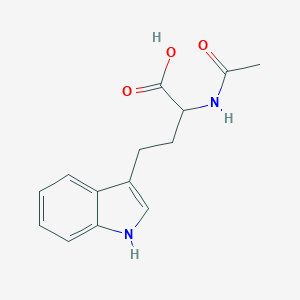
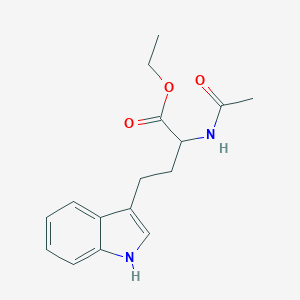
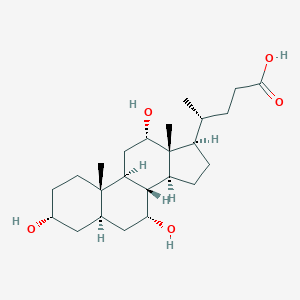
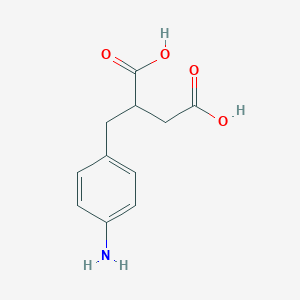
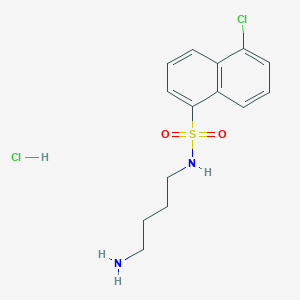
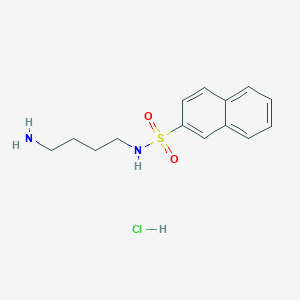
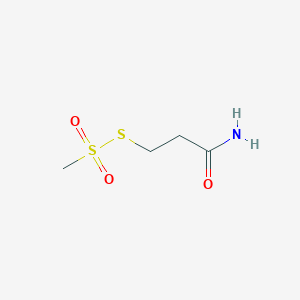
![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)
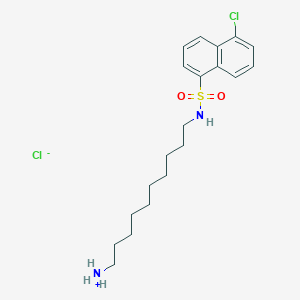
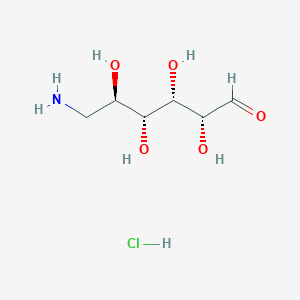
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)